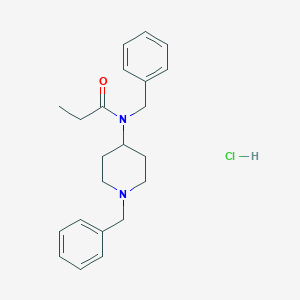

N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide (hydrochloride)

CAS No.: 117994-42-0

Cat. No.: VC14548582

Molecular Formula: C22H29ClN2O

Molecular Weight: 372.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 117994-42-0 |

|---|---|

| Molecular Formula | C22H29ClN2O |

| Molecular Weight | 372.9 g/mol |

| IUPAC Name | N-benzyl-N-(1-benzylpiperidin-4-yl)propanamide;hydrochloride |

| Standard InChI | InChI=1S/C22H28N2O.ClH/c1-2-22(25)24(18-20-11-7-4-8-12-20)21-13-15-23(16-14-21)17-19-9-5-3-6-10-19;/h3-12,21H,2,13-18H2,1H3;1H |

| Standard InChI Key | QSIOAEGCHTZOER-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)N(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC=C3.Cl |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide hydrochloride features a piperidine core substituted at the 1- and 4-positions with benzyl groups, while the propanamide moiety is linked to the 4-piperidyl nitrogen . The hydrochloride salt enhances stability and solubility, critical for analytical applications . Computational models reveal a planar benzyl-propanamide arrangement, facilitating interactions with opioid receptor analogs .

Physicochemical Parameters

Key properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₂₉ClN₂O | |

| Molecular Weight | 372.93 g/mol | |

| Solubility | DMSO: 30 mg/mL; Ethanol: 5 mg/mL | |

| Storage Conditions | -20°C in airtight containers | |

| Purity | ≥98% |

The compound’s stability under acidic conditions (pH 5.5) ensures compatibility with chromatographic analyses .

Synthesis and Structural Analogues

Synthetic Pathways

While explicit synthesis protocols for N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide hydrochloride remain proprietary, piperidine derivatives are commonly synthesized via multicomponent reactions such as the Ugi reaction . This method enables the incorporation of diverse substituents through ketones, amines, isocyanides, and carboxylic acids . For instance, analogous N-benzyl-4,4-disubstituted piperidines have been synthesized using N-substituted piperidones and benzylamines, followed by hydrochloride salt formation .

Structural Analogues and SAR

Modifications to the piperidine core significantly impact biological activity. For example:

-

Removal of the N-1 benzyl group (e.g., compound 3 in ) abolishes antiviral activity, underscoring its necessity for target binding .

-

Fluorination at the 4-position (e.g., compound 2 in ) enhances potency by 5-fold, likely due to improved electronic interactions .

Pharmacological and Biological Significance

Opioid Receptor Interactions

Forensic and Regulatory Relevance

Role in Illicit Drug Manufacturing

N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide is identified as a synthetic byproduct in clandestine fentanyl production . Its detection in seized materials aids law enforcement in tracing manufacturing methods and supply chains .

Regulatory Status

The compound is classified as a controlled substance precursor in multiple jurisdictions. Bertin Technologies and Cayman Chemical restrict sales to licensed laboratories, emphasizing its regulatory sensitivity .

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection is the primary method for quantifying this compound . Typical parameters include:

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (250 × 4.6 mm) |

| Mobile Phase | Acetonitrile: phosphate buffer (pH 2.5) |

| Flow Rate | 1.0 mL/min |

| Retention Time | 12.3 min |

Spectroscopic Techniques

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume